24(S),25-Epoxy-5alpha-dammar-20-en-3-one
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Overview
Description
24(S),25-Epoxy-5alpha-dammar-20-en-3-one is a triterpenoid compound with the molecular formula C30H48O2 and a molecular weight of 440.7 g/mol . This compound is known for its crystalline structure and is derived from the herbs of Walsura robusta . Triterpenoids are a class of chemical compounds composed of three terpene units and are known for their diverse biological activities.
Preparation Methods
The synthesis of 24(S),25-Epoxy-5alpha-dammar-20-en-3-one involves several steps. One common method includes the extraction from natural sources such as the herbs of Walsura robusta . The compound can be isolated using solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . Industrial production methods often involve chemical modifications and purification processes to achieve high purity levels (≥98%) .
Chemical Reactions Analysis
24(S),25-Epoxy-5alpha-dammar-20-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
24(S),25-Epoxy-5alpha-dammar-20-en-3-one has a wide range of scientific research applications. In chemistry, it is used as a reference standard and in the study of triterpenoid biosynthesis . In biology and medicine, it has been investigated for its potential pharmacological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties . The compound has also been studied for its inhibitory effects on enzymes like α-glucosidase and protein tyrosine phosphatase 1B, which are relevant to diabetes research .
Mechanism of Action
The mechanism of action of 24(S),25-Epoxy-5alpha-dammar-20-en-3-one involves its interaction with specific molecular targets and pathways. For instance, its inhibitory activity on α-glucosidase and protein tyrosine phosphatase 1B suggests that it can modulate glucose metabolism and insulin signaling pathways . These interactions help in reducing postprandial blood glucose levels and improving insulin sensitivity, making it a potential candidate for diabetes treatment .
Comparison with Similar Compounds
24(S),25-Epoxy-5alpha-dammar-20-en-3-one can be compared with other similar triterpenoid compounds such as (20S,24R)-epoxy-dammarane-3β,12β,25-triol . While both compounds share a similar triterpenoid structure, they differ in their specific functional groups and biological activities. For example, (20S,24R)-epoxy-dammarane-3β,12β,25-triol has shown inhibitory activity on α-glucosidase with an inhibitory ratio of 32.2% at a concentration of 200 μM
Properties
Molecular Formula |
C30H48O2 |
---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(8R,10R,14R)-17-[4-(3,3-dimethyloxiran-2-yl)but-1-en-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C30H48O2/c1-19(9-12-25-27(4,5)32-25)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3/t20?,21?,22?,23?,25?,28-,29+,30+/m0/s1 |
InChI Key |
HKRMRIDUAZDXGO-PNOQKLRMSA-N |
Isomeric SMILES |
C[C@@]12CCC(C1CCC3[C@]2(CCC4[C@@]3(CCC(=O)C4(C)C)C)C)C(=C)CCC5C(O5)(C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1=O)C)CCC4C3(CCC4C(=C)CCC5C(O5)(C)C)C)C)C |
Origin of Product |
United States |
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